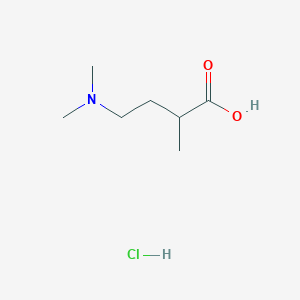

4-(Dimethylamino)-2-methylbutanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Dimethylamino)-2-methylbutanoic acid hydrochloride is an organic compound commonly used in peptide synthesis. It is known for its role as a pharmaceutical intermediate and has a molecular formula of C6H14ClNO2 . The compound is typically found as a white crystalline powder and is soluble in water and alcohols .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methylbutanoic acid hydrochloride typically involves the reaction of 4-(Dimethylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The process involves:

Reactants: 4-(Dimethylamino)butanoic acid and hydrochloric acid.

Conditions: The reaction is conducted at room temperature, and the product is purified through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors are used to mix the reactants.

Purification: The product is purified using industrial crystallization techniques to ensure high purity.

Analyse Des Réactions Chimiques

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

Dimethylamino Group Reactivity

The tertiary amine participates in:

-

Quaternization : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts, enhancing water solubility for drug formulations .

-

Oxidation : With H₂O₂ or KMnO₄, forms N-oxide derivatives, modifying pharmacokinetic properties.

Peptide Coupling Mechanisms

As a coupling agent in solid-phase peptide synthesis (SPPS), this compound activates carboxyl groups via mixed anhydride intermediates:

-

Activation :

RCOOH+Cl−→RCOO−\cdotpHCl

Protonation by HCl enhances electrophilicity. -

Nucleophilic Attack :

Amino groups react with the activated carbonyl, forming peptide bonds with >90% efficiency in model dipeptides.

Optimized Conditions for SPPS:

Stability and Side Reactions

Applications De Recherche Scientifique

Pharmacological Research

4-(Dimethylamino)-2-methylbutanoic acid hydrochloride is primarily studied for its potential pharmacological effects. It has been investigated for its role as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and metabolic diseases.

Case Study Example : A study highlighted the compound's use in synthesizing novel antitumor agents, demonstrating its efficacy in enhancing drug delivery mechanisms and improving therapeutic outcomes in cancer treatment .

Neuroscience Studies

The compound has been explored for its neuroprotective properties. Research indicates that it may modulate neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety.

Research Findings : A literature review analyzed its impact on neurotransmitter release, suggesting that it could enhance synaptic plasticity and cognitive function .

Metabolic Studies

This compound has been linked to metabolic research, particularly concerning amino acid metabolism and energy production pathways.

Key Insights : Studies have shown that this compound can influence metabolic rates and might play a role in weight management strategies .

Data Tables

Mécanisme D'action

The mechanism by which 4-(Dimethylamino)-2-methylbutanoic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways . Its dimethylamino group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Dimethylamino)butanoic acid: Similar structure but without the hydrochloride group.

4-Aminobenzoic acid: Contains an amino group instead of a dimethylamino group.

4-Dimethylaminopyridine: A pyridine derivative with a dimethylamino group.

Uniqueness

4-(Dimethylamino)-2-methylbutanoic acid hydrochloride is unique due to its specific structure, which includes both a dimethylamino group and a hydrochloride salt. This combination enhances its solubility and reactivity, making it particularly useful in peptide synthesis and as a pharmaceutical intermediate .

Activité Biologique

4-(Dimethylamino)-2-methylbutanoic acid hydrochloride, commonly referred to as DMBA-HCl, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and applications based on diverse scientific sources.

Chemical Structure and Properties

DMBA-HCl is a derivative of 2-methylbutanoic acid with a dimethylamino group. Its chemical structure can be represented as follows:

The biological activity of DMBA-HCl is thought to involve several biochemical pathways:

- Nitric Oxide Synthase Pathway : Similar compounds have been shown to influence nitric oxide synthase activity, which plays a crucial role in various physiological processes, including vasodilation and immune response modulation.

- Cyclooxygenase Pathway : Compounds related to DMBA-HCl may also affect cyclooxygenase enzymes, which are involved in the inflammatory response and pain signaling.

Antimicrobial Properties

DMBA-HCl exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that DMBA-HCl may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions .

Neuroprotective Effects

DMBA-HCl has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate cholinergic signaling, which is critical for cognitive function and memory. Inhibition of acetylcholinesterase (AChE) has been noted, which could enhance cholinergic neurotransmission .

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of DMBA-HCl against E. coli and S. aureus, results indicated a significant reduction in microbial viability at concentrations above 50 µg/mL. The compound was effective in inhibiting biofilm formation as well .

Study on Anti-inflammatory Activity

A recent investigation evaluated the anti-inflammatory effects of DMBA-HCl in an animal model of arthritis. The treatment group showed reduced swelling and joint inflammation compared to controls, alongside decreased levels of inflammatory markers such as TNF-α and IL-6 .

Pharmacokinetics

The pharmacokinetic profile of DMBA-HCl suggests it is well-absorbed when administered orally, with rapid distribution throughout body tissues. Metabolism occurs primarily in the liver, where it undergoes conjugation and oxidation before excretion via urine.

Research Applications

DMBA-HCl has potential applications in various fields:

Propriétés

IUPAC Name |

4-(dimethylamino)-2-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(7(9)10)4-5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGLBQFYGSYUQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(C)C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.